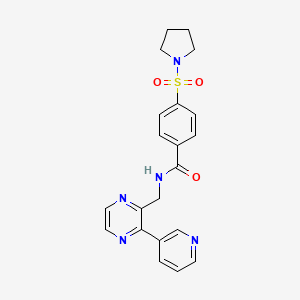

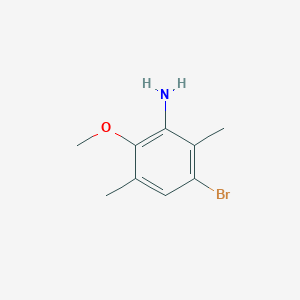

![molecular formula C10H12O3S B2472518 2-[(2-Phenoxyethyl)Thio]Acetic Acid CAS No. 75434-70-7](/img/structure/B2472518.png)

2-[(2-Phenoxyethyl)Thio]Acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

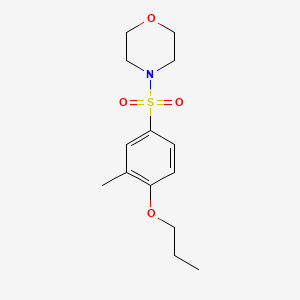

“2-[(2-Phenoxyethyl)Thio]Acetic Acid” is a chemical compound with the molecular formula C10H12O3S . It is used as a laboratory chemical .

Synthesis Analysis

While specific synthesis methods for “2-[(2-Phenoxyethyl)Thio]Acetic Acid” were not found in the search results, related compounds have been synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of “2-[(2-Phenoxyethyl)Thio]Acetic Acid” consists of 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“2-[(2-Phenoxyethyl)Thio]Acetic Acid” is a solid substance with a white appearance . Its exact melting and boiling points are not available, but it has a molecular weight of 212.27 .Scientific Research Applications

Biotechnological and Biomedical Applications

Antimicrobial and Antioxidant Properties : Phytochemicals like Syringic acid, which shares structural similarities with phenolic compounds, have been shown to possess antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities. These properties are attributed to their ability to scavenge free radicals and modulate enzyme activity and protein dynamics, suggesting potential biomedical applications for related compounds (Srinivasulu et al., 2018).

Cell Death Modulation : Research on acetic acid's impact on yeast cells has contributed to understanding the molecular events involved in cell death, offering insights into modulable targets for biotechnology and biomedicine. This highlights the potential for related compounds to be studied for their effects on cellular functions (Chaves et al., 2021).

Industrial Applications

Bioremediation and Catalysis : The presence of phenolic compounds in bio-oils from pyrolysis has shown promise in biocidal applications against pests, suggesting that similar compounds could have industrial applications in pest control and antimicrobial activities (Mattos et al., 2019).

Food Preservation and Safety : Lactic acid bacteria (LAB) produce antimicrobial metabolites, including organic acids such as lactic and acetic acid, which are used as natural preservatives to improve food safety. This illustrates the potential of related compounds in food preservation technologies (Reis et al., 2012).

Wastewater Treatment : The use of peracetic acid for wastewater disinfection demonstrates the effectiveness of similar organic acids in removing contaminants without leaving toxic residues, suggesting applications for related compounds in environmental management (Kitis, 2004).

Mechanism of Action

Target of Action

The primary targets of 2-[(2-Phenoxyethyl)Thio]Acetic Acid are currently unknown. This compound is a derivative of phenoxy acetamide , which has been studied for its potential therapeutic properties.

Mode of Action

As a derivative of phenoxy acetamide, it may share similar interactions with its targets . .

Pharmacokinetics

Its molecular weight is 212.27 , which is within the range generally favorable for oral bioavailability.

Safety and Hazards

“2-[(2-Phenoxyethyl)Thio]Acetic Acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

2-(2-phenoxyethylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-10(12)8-14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWKIHWUFNTMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Phenoxyethyl)Thio]Acetic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2472437.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)

![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)